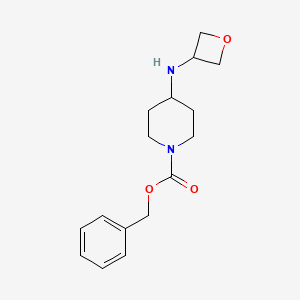

Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(21-10-13-4-2-1-3-5-13)18-8-6-14(7-9-18)17-15-11-20-12-15/h1-5,14-15,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUYUAXEDBUQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2COC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158239 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-oxetanylamino)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-51-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-oxetanylamino)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(3-oxetanylamino)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane and benzyl chloroformate under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The piperidine ring can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Differences : Lacks the oxetane moiety, featuring a primary amine at the 4-position of piperidine.

- Applications : A versatile building block for further functionalization.

- Safety: Limited toxicological data; precautions include avoiding skin/eye contact .

Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3)

- Molecular Formula : C₂₃H₂₉N₃O₃

- Key Differences: Contains a hydroxypiperidine core and a dimethylphenylamino group, increasing steric bulk and lipophilicity (LogP: ~2.7) compared to the oxetane derivative .

- Applications : Used in synthesizing bioactive compounds targeting neurological disorders.

Piperidine Derivatives with Oxygen-Containing Substituents

Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₈H₂₄N₂O₃

- Key Differences : Morpholine (a six-membered O/N-heterocycle) replaces oxetane, offering different hydrogen-bonding and solubility profiles.

- Synthesis : Prepared via reductive amination of 4-formyl-N-Cbz-piperidine with morpholine in 36% yield .

- Applications : Intermediate for kinase inhibitors .

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 99198-80-8)

- Molecular Formula: C₁₆H₂₃NO₃

- Key Differences : A linear 3-hydroxypropyl chain instead of oxetane, increasing hydrophilicity (PSA: 49.77 Ų) .

- Physicochemical Properties : Molecular weight 277.36 g/mol; LogP: 2.75 .

Piperidine Derivatives with Ester/Acyl Groups

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)

- Molecular Formula: C₁₇H₂₃NO₄

- Key Differences : Ethoxy-oxopropyl substituent introduces ester functionality, enhancing reactivity toward nucleophiles.

- Safety: No acute toxicity reported, but data gaps exist .

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7)

- Applications: Widely used as a protected amino acid derivative in peptide synthesis .

- Stability : Stable under recommended storage conditions but prone to hydrolysis under acidic/basic conditions .

Halogenated and Reactive Derivatives

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (CAS: 439944-71-5)

- Molecular Formula: C₁₄H₁₆ClNO₃

- Key Differences : Chlorocarbonyl group enables facile nucleophilic substitution, unlike the oxetane’s inertness.

- Applications : Precursor for amide/carbamate synthesis .

Comparative Analysis Table

| Compound Name (CAS) | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | LogP | Applications |

|---|---|---|---|---|---|

| Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate (1349716-51-3) | C₁₆H₂₀N₂O₃ | Oxetane-3-ylamino | 288.34 | ~2.1* | Drug discovery intermediates |

| Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) | C₁₃H₁₈N₂O₂ | Primary amine | 246.29 | 1.8 | Versatile synthetic intermediate |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | C₁₈H₂₄N₂O₃ | Morpholine | 316.40 | 1.5 | Kinase inhibitor synthesis |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) | C₁₇H₂₃NO₄ | Ethoxy-oxopropyl | 305.37 | 2.3 | Ester-based coupling reactions |

| Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (439944-71-5) | C₁₄H₁₆ClNO₃ | Chlorocarbonyl | 281.74 | 2.5 | Amide/carbamate precursor |

*Estimated based on structural analogs.

Key Research Findings

- Synthetic Utility: Oxetane-containing derivatives like this compound are prioritized in medicinal chemistry for their balanced solubility and metabolic stability .

- Safety Profile : Most analogs lack comprehensive toxicological data, emphasizing the need for caution during handling .

- Functional Group Impact : Ester-bearing derivatives (e.g., CAS 167414-75-7) exhibit higher reactivity but lower stability compared to oxetane or morpholine variants .

Biological Activity

Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an oxetane group and an amino moiety. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The presence of the oxetane ring is significant as it can undergo ring-opening reactions, potentially influencing the compound's biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring may facilitate interactions that alter enzyme activity or receptor binding, leading to various therapeutic effects. The piperidine structure allows for additional interactions within biological pathways, contributing to its pharmacological profile.

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. It has also shown promise in anticancer research, where it was evaluated for its ability to inhibit cell proliferation in cancer cell lines. The compound's unique structure may enhance its efficacy compared to traditional piperidine derivatives.

Neurological Implications

Research suggests that the compound may interact with neurotransmitter systems, potentially impacting conditions such as anxiety or depression. Its structural similarity to known psychoactive compounds indicates a possible role in modulating neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | Similar piperazine structure; lacks amino substitution | Potentially different pharmacological profiles |

| 4-(Oxetan-3-yl)aniline | Contains an aniline instead of a piperidine | May exhibit different reactivity and selectivity |

| N-benzylpiperidinone | A piperidinone derivative without oxetane functionality | Focused on central nervous system activity |

This table illustrates how this compound stands out due to its combination of oxetane and piperidine structures, which may influence its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, suggesting its potential use as an antimicrobial agent.

- Anticancer Efficacy : A study involving cancer cell lines showed that treatment with the compound resulted in reduced cell viability, indicating its potential as a lead compound in cancer therapy.

- Neurological Effects : Behavioral assays in animal models indicated that the compound may possess anxiolytic properties, warranting further investigation into its effects on mood disorders.

Q & A

Q. What are the common synthetic routes for preparing Benzyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions between functionalized piperidine derivatives and oxetane-containing reagents. For example:

- Step 1 : React 4-aminopiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) to form the benzyl-protected piperidine intermediate .

- Step 2 : Introduce the oxetan-3-ylamino group via nucleophilic substitution or reductive amination. For instance, coupling 4-aminopiperidine-1-carboxylate with oxetan-3-ylamine in the presence of a coupling agent like DIPEA ().

- Purification : Use column chromatography with gradients like EtOAc/hexane + 0.25% Et₃N to isolate the product (36% yield reported in similar piperidine derivatives) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm), piperidine protons (δ 1.0–3.0 ppm), and oxetane carbons (δ 67–74 ppm) ().

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+1] = 319.4 for analogous compounds) .

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) from the carboxylate group .

Q. What safety precautions should be taken when handling this compound?

- Skin/Eye Protection : Wear nitrile gloves and goggles; flush exposed skin/eyes with water for 15 minutes ().

- Toxicity Note : Limited toxicological data exist, but assume acute toxicity and avoid inhalation/ingestion .

- Storage : Keep in sealed containers under inert gas (e.g., N₂), away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions ( ).

- Catalysts : Use Cs₂CO₃ for deprotonation in coupling reactions (e.g., 75% yield achieved with cesium carbonate in DMF at 150°C) .

- Temperature Control : Heating at 100–150°C for 1–6 hours improves reaction rates ( ).

- Internal Standards : Quantify yields via ¹H-NMR using mesitylene as an internal standard .

Q. How to resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in ¹H-NMR shifts (e.g., piperidine protons at δ 2.8 vs. 3.0 ppm) may arise from conformational flexibility. Compare with literature data for analogous compounds ().

- Deuterated Solvents : Use CDCl₃ for NMR to avoid solvent interference .

- Cross-Validation : Confirm molecular weight via high-resolution MS and purity via HPLC .

Q. What strategies mitigate decomposition during storage or reactions?

- Stability Analysis : The compound is stable under inert atmospheres but may degrade in the presence of moisture or light ( ).

- Avoid Hazardous Byproducts : During synthesis, monitor for CO or NOx formation under high-temperature conditions ().

- Additives : Include stabilizers like BHT (0.1%) in storage solutions to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.